molecular formula C11H9F2NO B13213610 3,4-difluoro-N-(furan-2-ylmethyl)aniline

3,4-difluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13213610
M. Wt: 209.19 g/mol
InChI Key: AOULULGNCSVLQO-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO. It is characterized by the presence of two fluorine atoms on the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

3,4-Difluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-N-(furan-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the furan-2-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

3,4-difluoro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9F2NO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

AOULULGNCSVLQO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)F)F

Origin of Product

United States

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